1,1-Dimethylpropylmagnesium chloride
Overview
Description
1,1-Dimethylpropylmagnesium chloride is a useful research compound. Its molecular formula is C5H11ClMg and its molecular weight is 130.90 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Synthesis
1,1-Dimethylpropylmagnesium chloride is utilized in the synthesis of organostannanes. For example, the reaction of menthylmagnesium chloride (MenMgCl) with triphenyltin chloride results in the formation of menthyltriphenyltin compounds. Such reactions involve epimerization mechanisms and one-electron-transfer reactions, highlighting the reagent's role in complex organometallic syntheses (Dakternieks et al., 1999).
Catalysis in Isomerization
In the field of catalysis, this compound aids in the isomerization of 1-alkenes to (E)-2-alkenes. This process is important in the stereoselective synthesis of various alkenylsilanes, demonstrating the reagent's effectiveness in specific catalytic transformations (Kobayashi et al., 2009).
Role in Magnetic Resonance Spectroscopy Studies
The compound's utility extends to spectroscopy, where its analogs are used to study the configurational stability of primary Grignard reagents. For instance, 3,3-dimethylbutylmagnesium chloride has been examined using nuclear magnetic resonance (NMR) to understand inversion of configuration at the magnesium-centered carbon atoms (Whitesides et al., 1965).
Applications in Dehydrohalogenation
Cobalt-catalyzed reactions of haloalkanes with similar magnesium chloride compounds lead to regioselective dehydrohalogenation. This reaction mechanism is distinct from conventional E2 elimination, showcasing the reagent's versatility in facilitating unique chemical transformations (Kobayashi et al., 2008).
Investigations in Organometallic Chemistry
Research in organometallic chemistry often involves the use of this compound or its derivatives. For instance, the synthesis of adamantyl-based Group 13 organometallic compounds employs adamantylmagnesium bromide, showcasing the potential for creating novel organometallic structures (Vohs et al., 2003).
Synthesis of Heterocycles and Aldehydes
The compound is also instrumental in the synthesis of heterocycles, like benzimidazoles and indoles, through the reduction of functionalized nitroarenes with phenylmagnesium chloride. This demonstrates its role in the generation of important organic compounds (Dohle et al., 2003).
Properties
IUPAC Name |
magnesium;2-methylbutane;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKWHMOEKFXMPU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C-](C)C.[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398840 | |
Record name | 1,1-Dimethylpropylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28276-08-6 | |
Record name | 1,1-Dimethylpropylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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